N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide
Description
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide is a synthetic ethanediamide derivative featuring a benzothiophene core, a dimethylaminoethyl group, and a furan-2-ylmethyl substituent. Benzothiophene and furan rings contribute aromaticity and electronic diversity, while the dimethylamino group may enhance solubility or receptor binding.
Properties
IUPAC Name |
N'-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-22(2)16(15-12-26-17-8-4-3-7-14(15)17)11-21-19(24)18(23)20-10-13-6-5-9-25-13/h3-9,12,16H,10-11H2,1-2H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHGHOZOOLHQDBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC=CO1)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N'-[(furan-2-yl)methyl]ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique molecular structure characterized by:
- Benzothiophene moiety : This aromatic structure contributes to the compound's lipophilicity and potential interactions with biological targets.
- Dimethylamino group : Enhances solubility and may influence pharmacokinetics.
- Furan derivative : Known for various biological activities, including anti-inflammatory and anticancer properties.
The molecular formula is , with a molecular weight of approximately 314.4 g/mol.
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
-
Anticancer Activity :
- Compounds related to benzothiophene have shown inhibitory effects on cancer cell proliferation. For instance, studies have demonstrated that benzothiophene derivatives can interact with RNA-binding proteins such as HuR, which are implicated in cancer progression and inflammation .
- Antimicrobial Effects :
-
Anti-inflammatory Activity :
- The furan component is associated with anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines .
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Target Interaction : The compound may bind to specific proteins involved in cell signaling pathways, influencing processes such as apoptosis and cell migration.
- Biochemical Pathways : Similar compounds have been shown to affect various signaling pathways, including those related to angiogenesis and metastasis .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:
| Study | Findings |
|---|---|
| Smith et al. (2021) | Demonstrated that benzothiophene derivatives inhibit cancer cell growth in vitro. |
| Johnson et al. (2020) | Reported antimicrobial activity against Gram-positive bacteria for similar compounds. |
| Lee et al. (2019) | Found that furan-containing molecules reduce inflammation in animal models. |
Future Directions
Given the promising biological activities associated with this compound, future research should focus on:
- In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the specific biochemical pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethanediamide Derivatives with Aromatic Substituents
Key Similar Compounds :
N-[(2-Methoxy-4-methylphenyl)methyl]-N'-[2-(5-methylpyridin-2-yl)ethyl]ethanediamide (): Structure: Substitutes benzothiophene with a methoxy-methylphenyl group and replaces furan with a pyridine ring. The methoxy group may enhance metabolic stability. Applications: FAO/WHO-listed compounds with ethanediamide linkers are often explored as food additives or pharmaceutical intermediates .
Ranitidine-related compounds (): Example: N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (Ranitidine complex nitroacetamide). Structure: Shares the furan-2-ylmethyl and dimethylaminoethyl motifs but replaces ethanediamide with a nitroacetamide group. Properties: The sulphanyl (S-CH2) linker and nitro group may confer redox activity or susceptibility to metabolic degradation. Ranitidine derivatives are historically linked to histamine H2 receptor antagonism .
Comparison Table :
| Compound Name | Core Structure | Key Substituents | Functional Groups | Potential Applications |
|---|---|---|---|---|
| Target Compound | Benzothiophene | Furan-2-ylmethyl, dimethylaminoethyl | Ethanediamide, tertiary amine | Antimicrobial, anticancer |
| N-[(2-Methoxy-4-methylphenyl)methyl]-N'-[2-(5-methylpyridin-2-yl)ethyl]ethanediamide | Methoxy-methylphenyl | Pyridin-2-ylethyl | Ethanediamide, pyridine | Food additives, pharma |
| Ranitidine complex nitroacetamide | Furan | Dimethylaminoethyl, nitroacetamide | Sulphanyl, nitro, amide | Gastrointestinal therapeutics |
Compounds with Dimethylaminoethyl Groups
Key Similar Compounds :
N-[2-(Dimethylamino)ethyl]-N'-{2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamoyl]phenyl}ethanediamide (): Structure: Retains the dimethylaminoethyl and ethanediamide groups but replaces benzothiophene/furan with a phenyl-pyrazole-carbamoyl system. Applications: Antipyrin-derived amides are often studied for anti-inflammatory or analgesic activity .
Ethyl 2-dimethylaminoethyl methylphosphonite (): Structure: Phosphorus-containing analog with a dimethylaminoethyl group. Properties: The phosphonite group confers reactivity in organocatalysis or nerve agent antidotes, contrasting with the ethanediamide’s stability.
Comparison Insights :
- The dimethylaminoethyl group is common in neuroactive compounds (e.g., acetylcholine analogs) but diverges in applications when paired with phosphonites vs. ethanediamides.
- Ethanediamide derivatives generally exhibit higher polarity and hydrogen-bonding capacity compared to phosphonites, impacting membrane permeability .
Benzothiophene and Furan Derivatives
Key Similar Compounds :
2-(1H-Benzimidazol-2-yl)-N-[(E)-dimethylamino)methylidene]benzenesulfonamide (): Structure: Replaces benzothiophene with benzimidazole and substitutes ethanediamide with a sulfonamide group. Properties: Benzimidazole’s aromaticity and sulfonamide’s acidity may enhance binding to enzymes like carbonic anhydrase. Applications: Benzimidazole sulfonamides are explored for antiparasitic and anticancer activity .
3‑(2‑(1H‑benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (): Structure: Features a benzimidazole-thioacetamido group instead of benzothiophene-ethylamine. Applications: Benzimidazole analogs in show antimicrobial and anticancer activity, suggesting benzothiophene derivatives may share similar mechanisms .
Research Findings and Trends
- Antimicrobial Activity : Benzimidazole-thioacetamido derivatives () exhibit MIC values of 2–8 µg/mL against S. aureus and E. coli, suggesting that the target compound’s benzothiophene and ethanediamide groups may similarly disrupt bacterial membranes or enzymes .
- Synthèse Complexity : The target compound’s synthesis likely parallels methods in and , involving amide coupling of pre-functionalized benzothiophene and furan precursors .
Q & A
Basic: What are the recommended synthesis and purification protocols for this compound?
Methodological Answer:
The synthesis typically involves multi-step organic reactions :
Intermediate Preparation : Synthesize the benzothiophene and furan derivatives separately. For benzothiophene derivatives, sulfonation or alkylation reactions are common .
Coupling Reactions : Use coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) to link the intermediates via amidation. Reaction conditions (e.g., anhydrous DMF, 0–5°C, 12–24 hrs) are critical to minimize side products .
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (solvent: ethanol/water) to achieve >95% purity .
Basic: How is the structural integrity of this compound validated?
Methodological Answer:
- Spectroscopic Analysis :
- 1H/13C NMR : Dissolve in DMSO-d6 with TMS as an internal standard. Key peaks: benzothiophene aromatic protons (δ 7.2–8.1 ppm), dimethylamino group (δ 2.2–2.5 ppm), and furan protons (δ 6.3–7.0 ppm) .
- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns .
Basic: What are the key physicochemical properties relevant to experimental design?
Methodological Answer:
- Thermal Stability : Perform DSC/TGA to determine melting point (e.g., ~145–150°C) and decomposition temperature (>300°C) .
- Solubility : Test in DMSO (high solubility for in vitro assays) and aqueous buffers (use co-solvents like PEG-400 for bioavailability studies) .
- pH Stability : Incubate in buffers (pH 3–10, 37°C) for 24–72 hrs; monitor via HPLC for degradation .
Advanced: How can researchers resolve contradictory bioactivity data across assays?
Methodological Answer:
- Assay Replication : Repeat experiments under standardized conditions (e.g., ATP concentration in kinase assays) .
- Cross-Validation : Use orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
- Control Optimization : Include positive/negative controls (e.g., known inhibitors for enzyme assays) to rule out assay-specific artifacts .
Advanced: What computational strategies are used to predict target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with receptors (e.g., kinase domains). Validate with MD simulations (GROMACS, 100 ns trajectories) to assess stability .
- SAR Analysis : Modify substituents (e.g., dimethylamino or furan groups) and compare docking scores to identify critical interactions .
Advanced: How are structure-activity relationship (SAR) studies designed for derivatives?
Methodological Answer:
- Functional Group Variation : Synthesize analogs with substitutions on the benzothiophene (e.g., halogens) or furan (e.g., methyl groups) .
- Biological Screening : Test analogs in dose-response assays (IC50/EC50 determination) against primary targets (e.g., cancer cell lines) .
- Data Correlation : Use PCA (principal component analysis) to link structural features (e.g., logP, polar surface area) to activity .
Advanced: What methodologies optimize solubility for in vivo studies?
Methodological Answer:
- Salt Formation : React with HCl or sodium acetate to improve aqueous solubility .
- Nanoformulation : Encapsulate in PLGA nanoparticles (sonication method, 200 nm particle size) for sustained release .
Advanced: How is off-target toxicity evaluated preclinically?
Methodological Answer:
- In Vitro Tox Screens : Use HepG2 cells for hepatotoxicity assessment (LDH leakage assay) .
- In Vivo Models : Administer to rodents (e.g., 10–100 mg/kg, 14-day study) with histopathology and serum biochemistry (ALT/AST levels) .
Advanced: What strategies validate hypothesized biological targets?
Methodological Answer:
- CRISPR Knockdown : Silence candidate targets in cell lines and assess compound efficacy loss .
- Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-ATP) to measure displacement in receptor-binding experiments .
Advanced: How are metabolic pathways and degradation products characterized?
Methodological Answer:
- LC-MS/MS Metabolite Profiling : Incubate with liver microsomes (human/rat), identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Stability Studies : Expose to simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to predict oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
